molecular formula C15H11F2N3OS B2517769 N-(2,6-difluorobenzyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1239473-47-2

N-(2,6-difluorobenzyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Cat. No. B2517769
CAS RN: 1239473-47-2
M. Wt: 319.33
InChI Key: KLPVBNMPRRWBFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the ring closure reaction of various substituted phenyl propenones with thiosemicarbazide or similar reagents in an alcoholic basic medium . Another method includes the reaction of pyrazole carboxylic acid with amines in the presence of a catalyst such as TBTU and a base like diisopropyl ethylamine in acetonitrile at room temperature . The synthesis of related compounds involves multiple steps, starting from basic aromatic acids and incorporating different functional groups through reactions such as cyclization, saponification, and O-methylation .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and Mass spectrometry, as well as elemental analysis . X-ray crystallography is also used to determine the crystal structure, revealing details such as dihedral angles between rings, conformation, and intramolecular hydrogen bonds . These studies help in understanding the three-dimensional arrangement of atoms and the overall geometry of the molecule.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various functionalization reactions, as seen in the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides from acid chlorides and aminophenol derivatives . The reaction mechanisms can be studied using theoretical methods like RHF/3-21G and RHF/6-31G, providing insights into the electronic structures and potential reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be inferred from their molecular structure and functional groups. The presence of electron-withdrawing or electron-donating substituents can significantly affect these properties. Additionally, the compounds' potential to cross the blood-brain barrier and their human oral absorption are predicted through in silico toxicity evaluations . Thermal analysis, such as thermogravimetric analysis, provides information on the stability and decomposition patterns of the compounds . Theoretical calculations, including DFT and ab initio methods, are used to compare experimental data with predicted molecular geometries and electronic structures .

Case Studies

Several of the papers discuss the biological activities of pyrazole derivatives, which can be considered as case studies for the compound . For instance, certain derivatives have shown antidepressant activity in behavioral tests, reduced immobility time in animal models, and did not affect baseline locomotion, indicating potential therapeutic use . Other derivatives have been evaluated for their inhibitory effects on tumor-associated enzymes and cytotoxicities towards various cancer cell lines, suggesting their potential as anticancer agents . Additionally, some compounds have shown antiarrhythmic, serotonin antagonist, and antianxiety activities, further highlighting the diverse biological applications of pyrazole derivatives .

Scientific Research Applications

Synthesis and Characterization

N-(2,6-difluorobenzyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a chemical compound that has been the subject of various studies focusing on the synthesis of novel heterocyclic compounds. Research has demonstrated the versatility of thiophenyl and pyrazole derivatives in heterocyclic synthesis, leading to the development of compounds with potential antimicrobial and cytotoxic activities. For instance, thiophenylhydrazonoacetates have been utilized in the synthesis of pyrazole, isoxazole, and pyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Additionally, synthesis efforts have targeted the development of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents, showcasing the reactivity and functionalization potential of related compounds (Jadhav, Raundal, Patil, & Bobade, 2017).

Antimicrobial and Antifungal Activities

The structural framework of N-(2,6-difluorobenzyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide and its derivatives lends itself to exploration as antimicrobial and antifungal agents. Several studies have synthesized novel compounds from this chemical class and evaluated their antimicrobial activities. Notably, compounds derived from similar structures have exhibited moderate to good antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungal strains (Kanwal, Rasool, Zaidi, Zakaria, Bilal, Hashmi, Mubarik, Ahmad, & Shah, 2022). This suggests that derivatives of N-(2,6-difluorobenzyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide could serve as promising leads for the development of new antimicrobial agents.

Cytotoxic Activity and Potential Anticancer Applications

Investigations into the cytotoxicity of compounds structurally related to N-(2,6-difluorobenzyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide have uncovered promising anticancer potential. For example, pyrazole and pyrazolopyrimidine derivatives have been synthesized and screened for in vitro cytotoxic activity against various cancer cell lines. These studies reveal the potential of such compounds to induce apoptosis in cancer cells, highlighting their relevance in the development of anticancer therapeutics (Hassan, Hafez, & Osman, 2014).

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3OS/c16-10-3-1-4-11(17)9(10)8-18-15(21)13-7-12(19-20-13)14-5-2-6-22-14/h1-7H,8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPVBNMPRRWBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=NNC(=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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